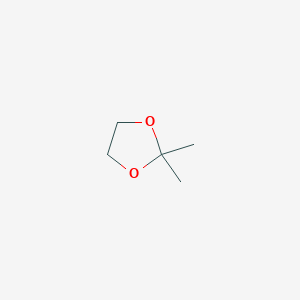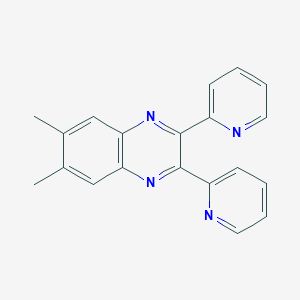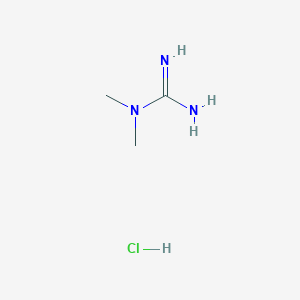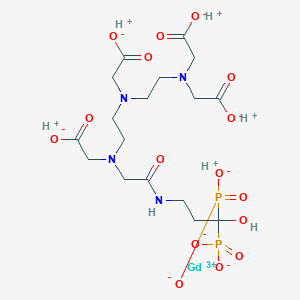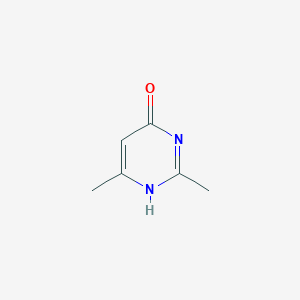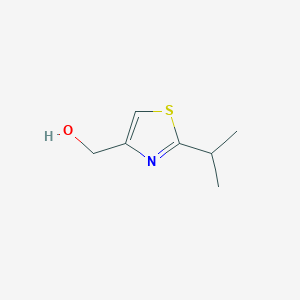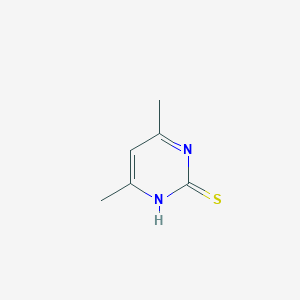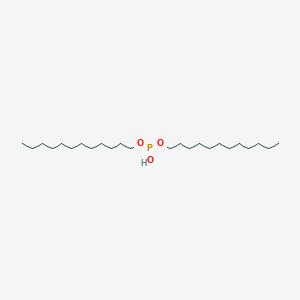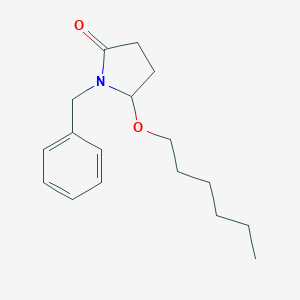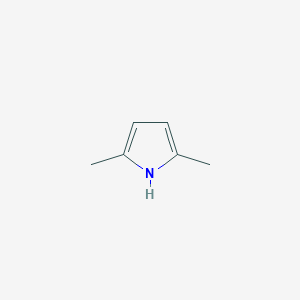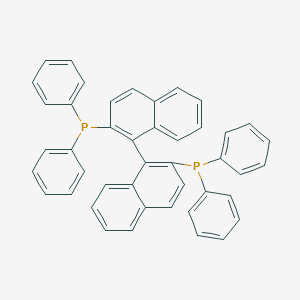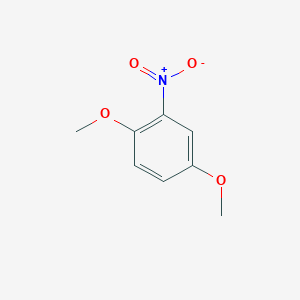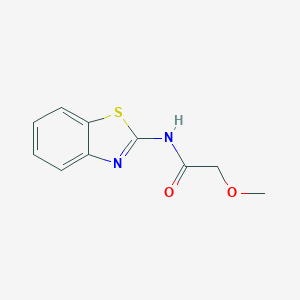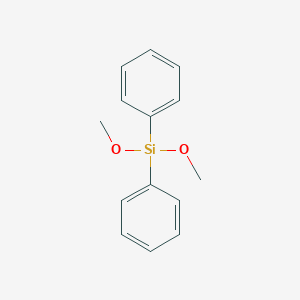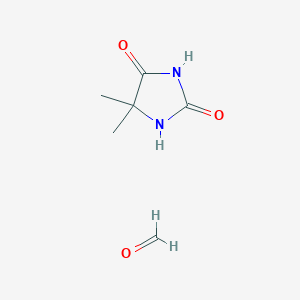
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione, commonly known as Poly(DMDMH), is a water-soluble polymer that is widely used in various industries, including cosmetics, personal care products, and water treatment. Poly(DMDMH) is a formaldehyde-releasing agent that works as a preservative and antimicrobial agent.
Wirkmechanismus
Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. Formaldehyde works by cross-linking the bacterial proteins, which prevents their growth and replication. Poly(DMDMH) also has excellent preservative properties, which help to prevent the growth of fungi and other microorganisms.
Biochemische Und Physiologische Effekte
Poly(DMDMH) has been shown to be safe for use in various applications. It is non-toxic and does not cause any significant adverse effects on the skin or the environment. However, formaldehyde, which is released by Poly(DMDMH), can cause skin irritation and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Poly(DMDMH) is a valuable tool for researchers studying microbial growth and contamination. It is a cost-effective and efficient way to prevent bacterial and fungal growth in lab experiments. However, the use of Poly(DMDMH) can also introduce formaldehyde into the experimental environment, which can affect the results of some experiments.
Zukünftige Richtungen
The use of Poly(DMDMH) is expected to increase in the future, as more industries recognize its antimicrobial and preservative properties. Future research should focus on developing new synthesis methods to improve the efficiency and cost-effectiveness of Poly(DMDMH) production. Additionally, research should focus on the potential medical applications of Poly(DMDMH), including wound healing and drug delivery. Finally, more research is needed to better understand the environmental impact of Poly(DMDMH) and to develop more sustainable alternatives.
Conclusion:
Poly(DMDMH) is a valuable tool for preventing microbial growth and contamination in various industries. Its synthesis method is relatively simple and cost-effective, making it a popular choice for many applications. Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. However, formaldehyde can also cause skin irritation and allergic reactions in some individuals. Future research should focus on developing new synthesis methods, exploring potential medical applications, and developing more sustainable alternatives.
Synthesemethoden
Poly(DMDMH) is synthesized by reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. The reaction results in the formation of a water-soluble polymer that has excellent antimicrobial and preservative properties. The synthesis method is relatively simple and cost-effective, making Poly(DMDMH) a popular choice in various industries.
Wissenschaftliche Forschungsanwendungen
Poly(DMDMH) has been extensively studied for its antimicrobial and preservative properties. It is commonly used in cosmetics, personal care products, and water treatment to prevent microbial growth and contamination. Poly(DMDMH) has also been studied for its potential use in medical applications, including wound healing and drug delivery.
Eigenschaften
CAS-Nummer |
26811-08-5 |
|---|---|
Produktname |
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
InChI-Schlüssel |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Andere CAS-Nummern |
26811-08-5 |
Synonyme |
dimethylhydantoin-formaldehyde resin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



